1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound characterized by its complex structure, featuring an adamantane core, a methoxy group, and a piperazine ring. This compound has attracted attention in various fields due to its diverse chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2.2ClH/c1-20-2-4-21(5-3-20)12-18(22)13-23-14-19-9-15-6-16(10-19)8-17(7-15)11-19;;/h15-18,22H,2-14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEKCYBWAPESEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves several steps:
Adamantane Functionalization: The adamantane core is functionalized using halogenation and subsequent nucleophilic substitution to introduce the methoxy group.
Piperazine Ring Attachment: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate halide.
Final Coupling: The final step involves coupling the intermediate with 3-(4-methylpiperazin-1-yl)propan-2-ol under basic conditions, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Solvent choices and purification methods are critical to ensure scalability and consistency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group, if present, can be reduced back to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminum hydride)
Nucleophiles: Various amines and alcohols for substitution reactions.
Major Products Formed
The major products depend on the type of reactions:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological studies:
Antidepressant Activity
Research indicates that compounds similar to 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride may exhibit antidepressant properties. The piperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
Antipsychotic Effects
The compound's structural analogs have been investigated for antipsychotic effects. Studies suggest that modifications to the piperazine structure can enhance binding affinity to dopamine receptors, which is beneficial in managing psychotic disorders .
Anti-inflammatory Properties
Several studies have explored the anti-inflammatory potential of similar compounds. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a significant mechanism through which these compounds exert their effects. This suggests a potential application in treating inflammatory diseases .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions. The adamantane moiety is introduced through specific alkylation reactions with appropriate methoxy derivatives. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
Case Study 1: Antidepressant Efficacy
In a controlled study, a derivative of this compound was administered to animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms compared to the control group, demonstrating its potential as an antidepressant agent .
Case Study 2: Anti-inflammatory Activity
A series of compounds based on the piperazine framework were tested for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results showed that certain derivatives exhibited notable reductions in inflammation, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Model Used | Results |
|---|---|---|---|
| Antidepressant | 1-Aminoadamantane derivative | Animal model (forced swim) | Significant reduction in immobility time |
| Antipsychotic | Piperazine analog | Receptor binding assays | High affinity for D2 receptors |
| Anti-inflammatory | COX/LOX inhibitor | Carrageenan-induced edema | Reduced paw swelling |
Mechanism of Action
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects through various mechanisms:
Molecular Targets: It targets specific receptors or enzymes in the body, influencing their activity.
Pathways: It modulates signaling pathways, potentially altering cellular responses and metabolic processes.
Comparison with Similar Compounds
Uniqueness
This compound stands out due to its adamantane core, which provides stability and unique steric effects. Its combination with the methoxy and piperazine groups further enhances its versatility and biological activity.
Similar Compounds
1-Adamantylamine: Similar adamantane core but lacks the methoxy and piperazine groups.
Memantine: An adamantane derivative used in Alzheimer's disease treatment, shares structural similarities but with different functional groups.
Rimantadine: Another adamantane derivative with antiviral properties, structurally similar but functionally distinct.
Biological Activity
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances lipophilicity and receptor binding affinity. The presence of the piperazine moiety contributes to its pharmacological profile by facilitating interactions with neurotransmitter receptors.
Research indicates that this compound interacts with several biological targets:
- Cannabinoid Receptors : It has been shown to exhibit agonistic activity at CB1 and CB2 receptors, which are implicated in the modulation of pain, mood, and appetite. The compound demonstrated comparable potency to Δ(9)-THC in animal models, suggesting potential use in pain management and appetite stimulation .
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have been identified as inhibitors of human acetylcholinesterase. This inhibition is crucial for the treatment of Alzheimer's disease and other cognitive disorders by enhancing acetylcholine levels in the synaptic cleft .
Pharmacological Evaluation
A study evaluated the pharmacological effects of related compounds, including those with similar structural features. The findings highlighted:
| Compound | Target Receptor | EC50 (nM) | Effects |
|---|---|---|---|
| This compound | CB1 | 16 - 43 | Agonist activity |
| This compound | CB2 | 29 - 216 | Agonist activity |
| Δ(9)-THC | CB1/CB2 | Varies | Comparative potency |
This table illustrates the compound's effectiveness as a cannabinoid receptor agonist.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : In a study involving neuroprotective analogues of alpha-tocopherol, it was found that compounds similar to this compound exhibited protective effects against oxidative stress in neuronal cells. These effects were attributed to enhanced antioxidant properties and improved brain penetration .
- Cognitive Enhancement : Research into piperazine derivatives has shown promise in enhancing cognitive function through acetylcholinesterase inhibition. This suggests potential applications in treating cognitive decline associated with neurodegenerative diseases .
Q & A
Q. Optimization strategies :
- Vary solvent polarity (e.g., methanol for faster kinetics, DCM for steric hindrance mitigation) .
- Adjust catalyst loading (e.g., 10% Pd/C for hydrogenation) and temperature (room temperature to 50°C) .
- Purification via column chromatography or recrystallization to enhance purity (>95%) .
How is the molecular structure of this compound characterized in academic research?
Basic
Structural confirmation employs:
- X-ray crystallography : Resolves adamantane cage conformation and dihedral angles between piperazine and propan-2-ol groups (e.g., L-shaped geometry with 78–79° angles observed in analogs) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.5–2.1 ppm (adamantane CH₂), δ 2.3–3.5 ppm (piperazine N–CH₃ and O–CH₂) .
- ESI-MS : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 435.3) .
What experimental designs are used to analyze structure-activity relationships (SAR) for analogs?
Advanced
SAR studies focus on modifying:
Q. Methodology :
- Synthesize analogs with systematic substitutions.
- Test biological activity (e.g., enzyme inhibition, receptor affinity) and correlate with structural features.
- Use computational docking (e.g., AutoDock) to predict binding modes .
How can researchers resolve contradictions in reported biological activity data?
Advanced
Contradictions arise from:
- Solubility variability : The dihydrochloride salt improves aqueous solubility, but batch-dependent crystallinity may affect bioavailability .
- Assay conditions : Differences in pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) alter IC₅₀ values.
Q. Resolution strategies :
- Standardize assay protocols (e.g., fixed pH 7.4, 37°C).
- Validate results across multiple models (in vitro, ex vivo) .
- Perform meta-analyses of published data to identify outliers.
What computational methods predict this compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Simulates binding to receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) using software like Schrödinger Suite .
- Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes over 100-ns simulations .
- QSAR models : Relate logP, polar surface area, and H-bond donors to activity .
Example : Adamantane’s rigidity may enhance binding to hydrophobic pockets, while piperazine’s flexibility aids in target engagement .
What are the key strategies for improving this compound’s pharmacokinetic profile?
Q. Advanced
Q. Validation :
- In vitro microsomal assays (e.g., liver microsomes for half-life determination).
- Pharmacokinetic studies in rodent models .
How does the adamantane moiety influence physicochemical and biological properties?
Q. Basic
- Stability : Adamantane’s rigid cage resists metabolic degradation .
- Lipophilicity : Increases membrane permeability (logP ~3.5) .
- Biological activity : Enhances binding to viral proteins (e.g., influenza M2) or CNS receptors .
Evidence : Adamantane derivatives show 10–100x higher blood-brain barrier penetration compared to non-caged analogs .
What analytical techniques are recommended for purity assessment?
Q. Basic
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
- Melting point : Sharp range (e.g., 210–212°C) indicates high purity .
- Elemental analysis : Match calculated vs. observed C, H, N, Cl content (±0.4%) .
How can researchers address solubility challenges during in vitro assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous dispersion .
- Salt forms : Compare dihydrochloride vs. free base solubility in PBS (pH 7.4) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
